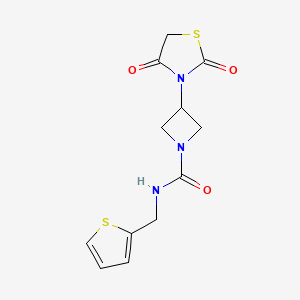
3-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,4-dioxothiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a derivative of thiazolidinedione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other related compounds.
Overview of Thiazolidinediones
Thiazolidinediones are primarily recognized for their role in the management of type 2 diabetes mellitus (T2DM). They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in tissues . Recent research has expanded the scope of TZDs to include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .
The biological activity of this compound can be attributed to several mechanisms:
- PPAR-γ Agonism : By activating PPAR-γ, this compound promotes glucose metabolism and lipid homeostasis.
- Antioxidant Activity : TZD derivatives exhibit the ability to scavenge free radicals, thereby reducing oxidative stress .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, enhancing its potential as an antimicrobial agent .
Antidiabetic Activity
The antidiabetic effects of thiazolidinedione derivatives are well-documented. For instance, studies have demonstrated that certain TZD derivatives significantly lower blood glucose levels and improve insulin sensitivity by modulating gene expression linked to glucose metabolism .
| Compound | IC50 Value (μM) | Mechanism |
|---|---|---|
| TZD A | 0.382 | PTP1B Inhibition |
| TZD B | 0.445 | Aldose Reductase Inhibition |
Anticancer Activity
Thiazolidinediones have also been explored for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting caspase activation .
| Cell Line | Compound | IC50 Value (μM) |
|---|---|---|
| HepG2 | TZD C | 6.19 |
| HCT116 | TZD D | 22.08 |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiazolidinedione derivatives against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
Research on Antioxidant Properties
Another investigation focused on the antioxidant capacity of thiazolidinedione compounds using various assays such as DPPH and ABTS. The findings highlighted their potential to mitigate oxidative damage in cellular models .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared to other well-known TZDs like Pioglitazone and Rosiglitazone:
| Compound | Antidiabetic Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-Dioxothiazolidine | Moderate | High | Moderate |
| Pioglitazone | High | Moderate | Low |
| Rosiglitazone | High | Moderate | Low |
属性
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c16-10-7-20-12(18)15(10)8-5-14(6-8)11(17)13-4-9-2-1-3-19-9/h1-3,8H,4-7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METRQLMNXJPVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














